molecular formula C6H3BrF2N2O2 B1288947 4-Bromo-2,3-difluoro-6-nitroaniline CAS No. 626238-73-1

4-Bromo-2,3-difluoro-6-nitroaniline

Cat. No. B1288947
M. Wt: 253 g/mol
InChI Key: UEQDRXXHEPIYMV-UHFFFAOYSA-N
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Description

The compound 4-Bromo-2,3-difluoro-6-nitroaniline is not directly discussed in the provided papers; however, the papers do provide insights into related compounds and their properties, which can be useful in understanding the characteristics of similar nitroaniline derivatives. For instance, the preparation of 2,6-dibromo-4-nitroaniline is described as an intermediate in the synthesis of azo disperse dyes, highlighting the relevance of bromo-nitroaniline compounds in dye manufacturing .

Synthesis Analysis

The synthesis of related compounds such as 2,6-dibromo-4-nitroaniline involves an organic solvent-free process using bromide–bromate salts in an aqueous acidic medium . This method is environmentally friendly and can be applied to other aromatic substrates, suggesting that a similar approach might be feasible for the synthesis of 4-Bromo-2,3-difluoro-6-nitroaniline.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be complex, as seen in the crystalline complex of 2-methyl-4-nitroaniline with 5-iodocytidylyl (3'-5')guanosine, where nitroaniline molecules stack above and below guanine-cytosine pairs . Similarly, the crystal structure of 2,6-dibromo-4-nitroaniline shows weak hydrogen bonds and π-stacked two-dimensional layers . These findings suggest that 4-Bromo-2,3-difluoro-6-nitroaniline may also exhibit interesting structural features such as hydrogen bonding and stacking interactions.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 4-Bromo-2,3-difluoro-6-nitroaniline. However, the synthesis of 2,4,6-Bromo-4'-nitro ether through electrophilic substitution reaction and the nucleophilic substitution reactions to obtain bromo-nitroimidazole derivatives indicate that bromo-nitroaniline compounds can participate in various substitution reactions, which could be relevant for the chemical reactivity of 4-Bromo-2,3-difluoro-6-nitroaniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2,3-difluoro-6-nitroaniline can be inferred from related compounds. For example, the isomorphous structures of 2-methyl-4-nitroanilinium bromide and iodide show ionic and hydrocarbon layers with head-to-head stacking . This suggests that similar nitroaniline compounds may have distinct layering in their solid-state structures, which could affect their physical properties such as solubility and melting point. The environmental stability of these compounds is also of interest, as seen in the recyclability of the aqueous acidic filtrate in the synthesis of 2,6-dibromo-4-nitroaniline .

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-2,3-difluoro-6-nitroaniline does not appear directly in the scientific literature according to the papers available. However, research on related halogenated nitroaniline compounds provides insight into potential applications and reactions that could be relevant. For instance, studies on the aromatic substitution with rearrangement highlight the isotope effects in prototropic rearrangement, offering insights into the reaction mechanisms and the influence of substituents on aromatic compounds, which could be analogous to the behavior of 4-Bromo-2,3-difluoro-6-nitroaniline in similar chemical environments (Mare et al., 1971).

Green Chemistry and Synthesis

The development of green processes for the preparation of brominated and nitro-substituted anilines demonstrates the environmental consideration in synthesizing complex molecules. An organic solvent-free process for synthesizing 2,6-dibromo-4-nitroaniline, which serves as an intermediate in dye synthesis, showcases the potential for eco-friendly production methods that could be adapted for compounds like 4-Bromo-2,3-difluoro-6-nitroaniline (Pappula & Adimurthy, 2016).

Material Science and Crystallography

Research on phase equilibria and crystallization of organic compounds, including studies on urea and bromo-nitroaniline systems, highlights the importance of understanding the solid-state properties of chemical compounds for material science applications. Such studies provide foundational knowledge for the design of new materials with tailored properties (Reddi et al., 2012).

Electrophilic Substitution Reactions

Explorations into electrophilic ipso substitution reactions of halogenated compounds provide valuable insights into the reactivity and potential synthetic routes for halogenated nitroanilines. This research indicates the possibility of selectively modifying compounds like 4-Bromo-2,3-difluoro-6-nitroaniline through strategic electrophilic substitutions (Coe et al., 1998).

Safety And Hazards

4-Bromo-2,3-difluoro-6-nitroaniline is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-bromo-2,3-difluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQDRXXHEPIYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619976
Record name 4-Bromo-2,3-difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-difluoro-6-nitroaniline

CAS RN

626238-73-1
Record name 4-Bromo-2,3-difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.00 g of 2,3-difluoro-6-nitroaniline in 30 ml of dimethylformamide, 6.14 g of N-bromosuccinimide was added, followed by an hour's stirring at 90° C. Water was added to the reaction liquid which then was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried on anhydrous magnesium sulfate and the solvent was distilled off. The residue was separated and purified on silica gel column chromatography (ethyl acetate/hexane=1/6) to provide 3.21 g of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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